molecular formula C7H5BrF3NO B1412145 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227502-08-0

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No. B1412145
M. Wt: 256.02 g/mol
InChI Key: GFFIKNLZAWWSNX-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3NO . It has a molecular weight of 241.99 . The InChI code for this compound is 1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a bromomethyl group at the 3-position and a trifluoromethyl group at the 2-position . The presence of a hydroxyl group at the 4-position makes it a hydroxypyridine .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .


Physical And Chemical Properties Analysis

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine is a solid compound . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, and the container should be kept tightly closed .

Future Directions

The demand for TFMP derivatives, including 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-(bromomethyl)-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-5(7(9,10)11)1-2-12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFIKNLZAWWSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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